

In-Depth Technical Guide to XST-14: A Potent ULK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

XST-14 is a potent and highly selective, competitive inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a crucial initiator of the autophagy pathway. With a chemical formula of C16H21NO4 and the IUPAC name methyl 4,6-diisopropoxy-1H-indole-2-carboxylate, **XST-14** has emerged as a significant chemical probe for studying the role of ULK1 in cellular processes and as a potential therapeutic agent, particularly in the context of hepatocellular carcinoma (HCC). This document provides a comprehensive overview of the chemical properties, structure, and biological activity of **XST-14**, including detailed experimental protocols and a visualization of its mechanism of action within the ULK1 signaling pathway.

Chemical Properties and Structure

XST-14 is an indole-based small molecule. Its core structure is a methyl indole-2-carboxylate, substituted with two isopropoxy groups at the 4 and 6 positions of the indole ring.



Property	Value	Reference
IUPAC Name	methyl 4,6-diisopropoxy-1H- indole-2-carboxylate	[1]
CAS Number	2607143-50-8	[1][2][3]
Chemical Formula	C16H21NO4	[1][4][5]
Molecular Weight	291.34 g/mol	
InChI Key	ZNFMBFABCSHXPM- UHFFFAOYSA-N	[1]

Biological Activity and Quantitative Data

XST-14 functions as a potent inhibitor of ULK1 kinase activity. This inhibition disrupts the initiation of the autophagy cascade, leading to the induction of apoptosis in cancer cells, particularly in hepatocellular carcinoma.

Table 2.1: In Vitro Kinase Inhibitory Activity of XST-14

Target Kinase	IC50 (nM)	Reference
ULK1	26.6	[2][5]
ULK2	70.9	[2]
CAMK2A	66.3	[2]
ACVR1/ALK2	183.8	[2]
MAPK14/p38 alpha	283.9	[2]
MAP2K1/MEK1	721.8	[2]
TGFBR2	809.3	[2]

Table 2.2: In Vitro Cellular Activity of XST-14 in Hepatocellular Carcinoma (HCC) Cells



Cell Line	Assay	Concentrati on	Duration	Effect	Reference
HepG2, Primary Human HCC	Apoptosis Induction	5 μΜ	24 h	Induces apoptosis	[2]
CHO (stably expressing GFP-LC3)	Autophagy Inhibition	5 μΜ	12 h	Strongly inhibits the conversion of LC3-I to LC3-II	[2]
HepG2	Autophagy Inhibition	5 μΜ	12 h	Inhibits Ser249 phosphorylati on of PIK3C3 and Ser15 phosphorylati on of BECN1	[2]
HCC Cells	Cell Proliferation	20-80 μM	24 h	Decreases cell proliferation activity	[2]

Table 2.3: In Vivo Efficacy and Pharmacokinetics of XST-14 in a Nude Mouse Xenograft Model of HCC

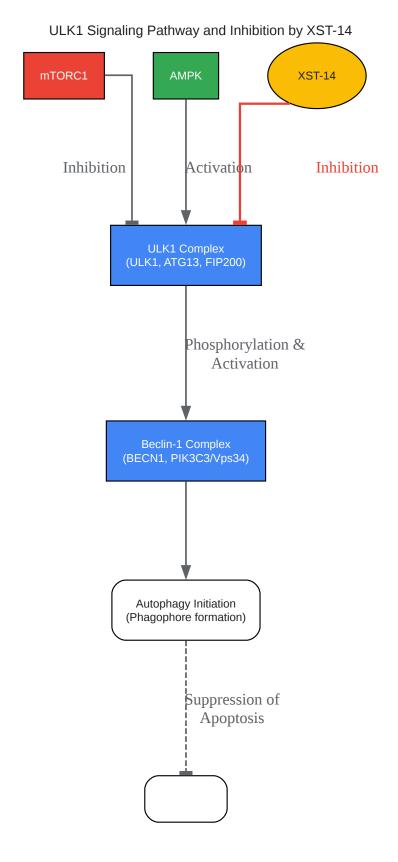


Parameter	Dosage	Route of Administrat ion	Duration	Effect	Reference
Anti-tumor Efficacy	15, 30 mg/kg/day	Intraperitonea I (IP)	4 consecutive weeks	Decreased tumor weights and suppressed tumor growth	[2]
Pharmacokin etics (T1/2)	2 mg/kg	Intravenous (IV)	-	2.31 hours	[2]
Pharmacokin etics (T1/2)	10 mg/kg	Intraperitonea I (IP)	-	2.69 hours	[2]

Signaling Pathway and Mechanism of Action

XST-14 exerts its biological effects by directly inhibiting the kinase activity of ULK1. ULK1 is a central component of the autophagy initiation complex. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates ULK1. Upon nutrient starvation or mTORC1 inhibition, ULK1 is dephosphorylated and activated, in part through phosphorylation by AMPK. Activated ULK1 then phosphorylates downstream components of the autophagy machinery, including ATG13, FIP200, and Beclin-1 (BECN1), leading to the formation of the phagophore. By inhibiting ULK1, XST-14 blocks these downstream phosphorylation events, thereby preventing the initiation of autophagy. This can lead to the accumulation of cellular stress and the induction of apoptosis in cancer cells that rely on autophagy for survival.





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Caption: ULK1 signaling pathway and the inhibitory action of XST-14.



Experimental Protocols

The following are generalized protocols for the key experiments cited in the characterization of **XST-14**. For precise details, it is recommended to consult the primary literature, particularly Si-Tu Xue, et al. Autophagy. 2020 Oct;16(10):1823-1837.

Synthesis of XST-14 (methyl 4,6-diisopropoxy-1H-indole-2-carboxylate)

A detailed, step-by-step synthesis protocol for **XST-14** is not publicly available. The compound was identified through a structure-based virtual docking screen of 3428 compounds. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of indole-2-carboxylates.



Starting Material (e.g., substituted aniline) Cyclization Reaction (e.g., Fischer indole synthesis) Introduction of Isopropoxy Groups Esterification (e.g., Chromatography)

Conceptual Synthesis Workflow for XST-14

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Caption: A conceptual workflow for the synthesis of XST-14.

In Vitro ULK1 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of **XST-14** against ULK1 kinase.

- Reagents and Materials:
 - Recombinant human ULK1 enzyme.



- Myelin basic protein (MBP) as a substrate.
- Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
- ATP (radiolabeled [y-32P]ATP or for use with luminescence-based detection kits).
- XST-14 dissolved in DMSO.
- 96-well plates.
- Scintillation counter or luminescence plate reader.
- Procedure:
 - 1. Prepare serial dilutions of **XST-14** in DMSO and then in kinase assay buffer.
 - 2. In a 96-well plate, add the diluted **XST-14** or DMSO (vehicle control) to the appropriate wells.
 - 3. Add the ULK1 enzyme and MBP substrate to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
 - 4. Initiate the kinase reaction by adding ATP.
 - 5. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
 - 6. Terminate the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
 - 7. Quantify the phosphorylation of MBP. For radiolabeled assays, this involves washing the membrane and measuring radioactivity using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo), follow the manufacturer's instructions to measure the amount of ADP produced.
 - 8. Calculate the percentage of inhibition for each **XST-14** concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay



This protocol describes how to assess the effect of **XST-14** on the viability of hepatocellular carcinoma cells (e.g., HepG2).

- Reagents and Materials:
 - HepG2 cells.
 - Complete cell culture medium (e.g., DMEM with 10% FBS).
 - XST-14 dissolved in DMSO.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
 - Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
 - o 96-well cell culture plates.
 - Microplate reader.

Procedure:

- 1. Seed HepG2 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- 2. Treat the cells with various concentrations of **XST-14** (and a DMSO vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
- 3. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- 4. Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- 5. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- 6. Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)



This protocol details a method to quantify apoptosis in HCC cells treated with **XST-14** using flow cytometry.

- Reagents and Materials:
 - HCC cells (e.g., HepG2).
 - XST-14 dissolved in DMSO.
 - Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
 - Binding buffer.
 - Flow cytometer.
- Procedure:
 - 1. Seed HCC cells and treat with **XST-14** (e.g., 5 μM) or DMSO for 24 hours.
 - 2. Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
 - 3. Wash the cells with cold PBS.
 - 4. Resuspend the cells in binding buffer.
 - 5. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
 - 6. Incubate the cells in the dark at room temperature for 15 minutes.
 - 7. Analyze the stained cells by flow cytometry.
 - 8. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Xenograft Mouse Model



This protocol outlines the establishment of a subcutaneous HCC xenograft model in nude mice to evaluate the anti-tumor efficacy of **XST-14**.

- Animals and Cell Line:
 - Athymic nude mice (e.g., BALB/c nude).
 - HCC cell line (e.g., HepG2).
- Procedure:
 - 1. Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10⁶ cells in a mixture of medium and Matrigel) into the flank of each mouse.
 - 2. Monitor the mice for tumor growth.
 - 3. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - 4. Administer **XST-14** (e.g., 15 or 30 mg/kg/day) or vehicle (control) via intraperitoneal injection daily for a specified duration (e.g., 4 weeks).
 - 5. Measure tumor volume with calipers regularly (e.g., every 2-3 days).
 - 6. Monitor the body weight and overall health of the mice throughout the study.
 - 7. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Conclusion

XST-14 is a valuable research tool for elucidating the role of ULK1-mediated autophagy in both normal physiology and disease states. Its potent and selective inhibition of ULK1, coupled with its demonstrated anti-tumor effects in hepatocellular carcinoma models, highlights its potential as a lead compound for the development of novel cancer therapeutics. Further investigation into its synthesis, optimization of its pharmacokinetic properties, and evaluation in a broader range of cancer models are warranted.



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